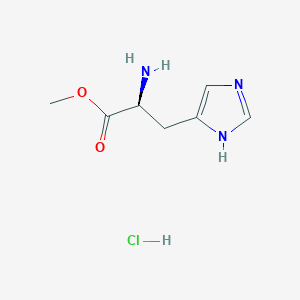
Methyl L-histidinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes. Methyl L-histidinate hydrochloride is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects.
作用机制
Methyl L-histidinate hydrochloride exerts its effects by regulating various biochemical pathways. It acts as an antioxidant and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, it can modulate neurotransmitter levels in the brain, which can improve cognitive function. Methyl L-histidinate hydrochloride also regulates the expression of various genes involved in the immune response and inflammation.
生化和生理效应
Methyl L-histidinate hydrochloride has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce oxidative stress, and regulate immune response and inflammation. Additionally, it can improve liver function and reduce liver damage.
实验室实验的优点和局限性
Methyl L-histidinate hydrochloride has several advantages for lab experiments. It is easy to synthesize, and the purity of the final product can be easily determined. Additionally, it has been extensively studied for its biochemical and physiological effects, which makes it an attractive compound for research. However, there are limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, the optimal dosage and administration route for Methyl L-histidinate hydrochloride are not well-established.
未来方向
There are several future directions for the research on Methyl L-histidinate hydrochloride. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease. Further research is also needed to determine the optimal dosage and administration route for Methyl L-histidinate hydrochloride. Finally, its safety profile needs to be established to determine its potential use as a dietary supplement.
Conclusion:
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects. Methyl L-histidinate hydrochloride has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the research on Methyl L-histidinate hydrochloride, and further studies are needed to determine its potential use in the treatment of various diseases.
合成方法
Methyl L-histidinate hydrochloride is synthesized by reacting histidine with methanol and hydrochloric acid. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.
科学研究应用
Methyl L-histidinate hydrochloride has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl L-histidinate hydrochloride has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of liver diseases and as a dietary supplement.
属性
CAS 编号 |
18684-16-7 |
|---|---|
产品名称 |
Methyl L-histidinate hydrochloride |
分子式 |
C7H12ClN3O2 |
分子量 |
205.64 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI 键 |
VEEIFXWJNCAVEQ-RGMNGODLSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CN=CN1)N.Cl |
SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl |
规范 SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl |
其他 CAS 编号 |
22888-60-4 |
同义词 |
L-Histidine, Methyl ester, Monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



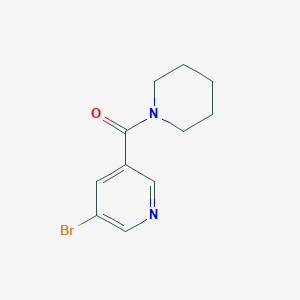
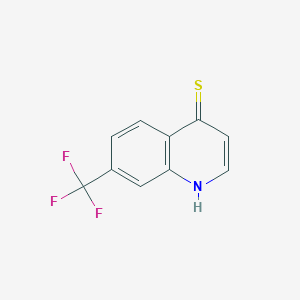
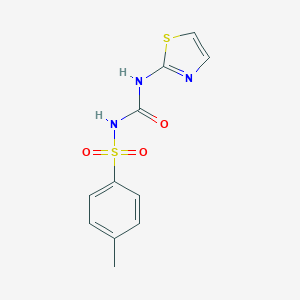
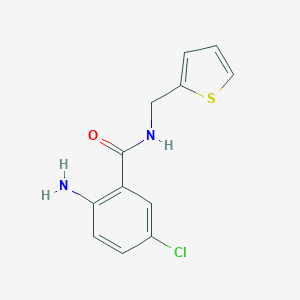
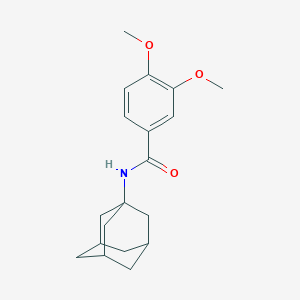
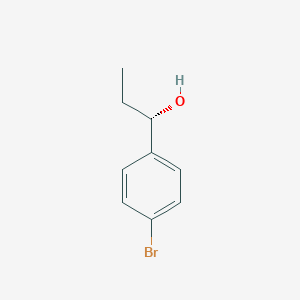
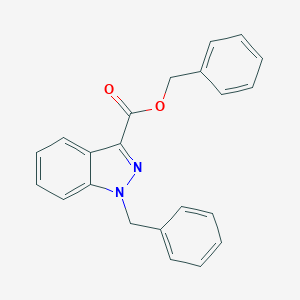
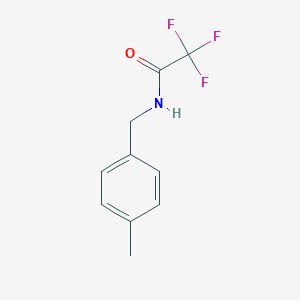
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
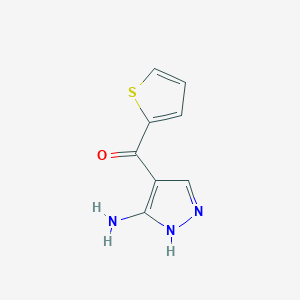
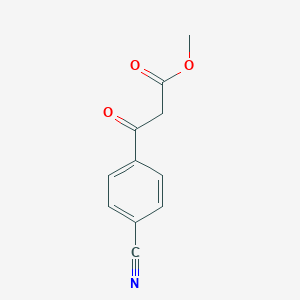
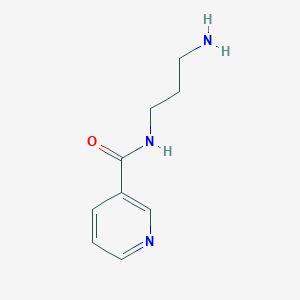
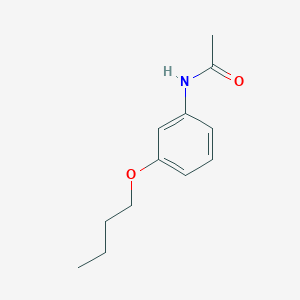
![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)